molecular formula C20H14N4 B2879355 2-(4-Methylphenyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile CAS No. 439108-32-4

2-(4-Methylphenyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile

Cat. No. B2879355
CAS RN: 439108-32-4
M. Wt: 310.36
InChI Key: BNDMBBJMHCGMJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(4-Methylphenyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile” is a heterocyclic compound that contains a 1,2,4-triazole ring. This type of compound is present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole-containing compounds is unique and has been used in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found in the available literature, 1,2,4-triazoles in general have been synthesized via multistep synthetic routes .

Scientific Research Applications

Antimicrobial Activity

One significant application of compounds related to 2-(4-Methylphenyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile is in antimicrobial activity. Studies have shown that synthesized derivatives of related compounds exhibit significant biological activity against various microorganisms. Compounds with structural similarities have demonstrated good antimicrobial activity, indicating potential applications in addressing bacterial and fungal infections (Suresh, Lavanya, & Rao, 2016); (Abdel-Monem, 2010).

Synthesis of Heterocyclic Derivatives

Another application area is the synthesis of various heterocyclic derivatives. The chemical structure of this compound facilitates the synthesis of multiple heterocyclic compounds. These derivatives could have potential applications in developing new chemical entities with pharmaceutical relevance (Al-Issa, 2012); (Flefel et al., 2018).

Pharmacological Potential

Compounds within this chemical class have shown potential pharmacological applications. For instance, some derivatives have been identified as promising anticonvulsant agents. This suggests a broader scope for the exploration of these compounds in various pharmacological domains (Divate & Dhongade-Desai, 2014).

Molecular Docking and In Vitro Screening

The compound and its derivatives have been subjects for molecular docking and in vitro screening, indicating their potential use in drug discovery and development processes. Such studies provide insights into the interaction of these compounds with biological targets, which is crucial for drug design (Flefel et al., 2018).

Synthesis of Polyheterocyclic Systems

Related research shows the synthesis of new polyheterocyclic systems containing the 1,2,4-triazine moiety, which is structurally similar to this compound. These systems have potential applications in the development of new materials and pharmaceuticals (Abdel-Monem, 2010).

Mechanism of Action

Future Directions

The future directions in the research of 1,2,4-triazole-containing compounds like “2-(4-Methylphenyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile” could involve finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .

properties

IUPAC Name

2-(4-methylphenyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4/c1-14-7-9-16(10-8-14)19-22-20-18(13-21)17(11-12-24(20)23-19)15-5-3-2-4-6-15/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDMBBJMHCGMJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CC(=C(C3=N2)C#N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.